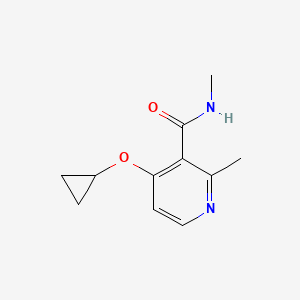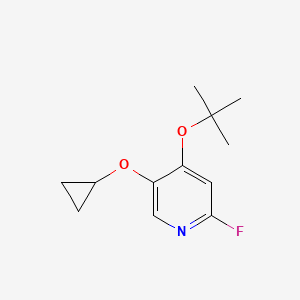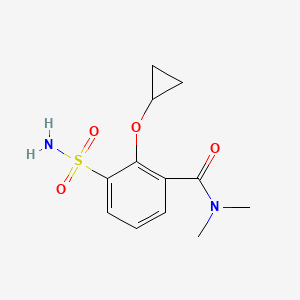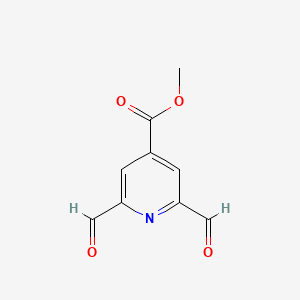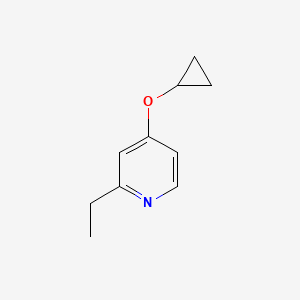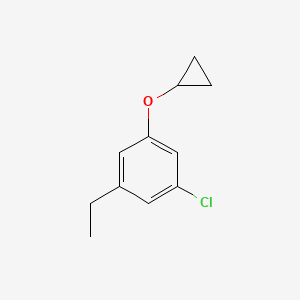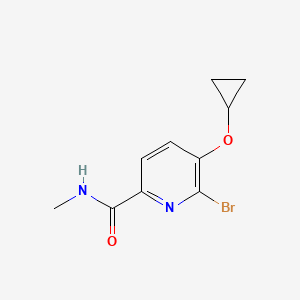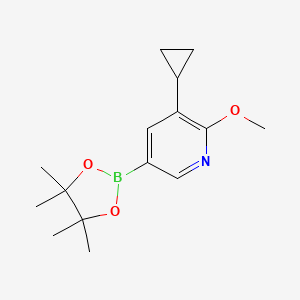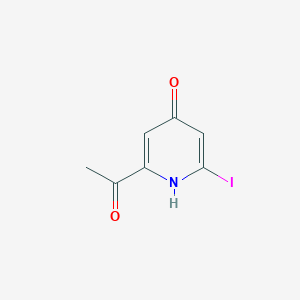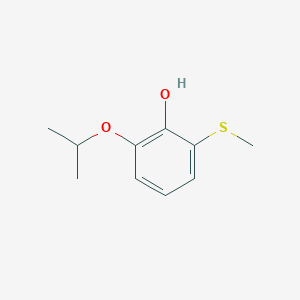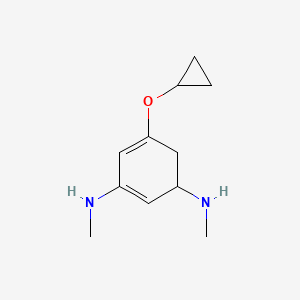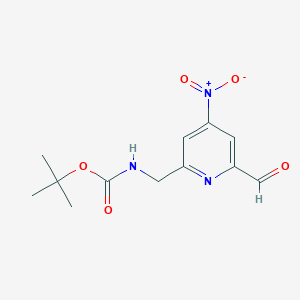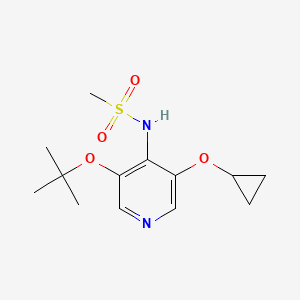
N-(3-Tert-butoxy-5-cyclopropoxypyridin-4-YL)methanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-Tert-butoxy-5-cyclopropoxypyridin-4-YL)methanesulfonamide: is a complex organic compound that features a pyridine ring substituted with tert-butoxy and cyclopropoxy groups, as well as a methanesulfonamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Tert-butoxy-5-cyclopropoxypyridin-4-YL)methanesulfonamide typically involves multi-step organic reactions. One common approach is to start with a pyridine derivative and introduce the tert-butoxy and cyclopropoxy groups through selective substitution reactions. The methanesulfonamide group can be introduced via sulfonamide formation reactions, often using methanesulfonyl chloride and an appropriate amine under basic conditions .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control of reaction conditions and the use of catalysts to enhance reaction rates and selectivity.
Chemical Reactions Analysis
Types of Reactions
N-(3-Tert-butoxy-5-cyclopropoxypyridin-4-YL)methanesulfonamide can undergo various chemical reactions, including:
Oxidation: The tert-butoxy group can be oxidized to form corresponding alcohols or ketones.
Reduction: The methanesulfonamide group can be reduced to form amines.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens, alkyl halides, or nucleophiles (e.g., amines, thiols) are commonly used.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the tert-butoxy group may yield tert-butyl alcohol or tert-butyl ketone, while reduction of the methanesulfonamide group may yield the corresponding amine.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe or inhibitor in biochemical assays.
Mechanism of Action
The mechanism of action of N-(3-Tert-butoxy-5-cyclopropoxypyridin-4-YL)methanesulfonamide depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The methanesulfonamide group can interact with active sites of enzymes, while the pyridine ring and its substituents can enhance binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
N-(3-Tert-butoxy-3-oxopropyl) glycine: This compound shares the tert-butoxy group and has similar synthetic routes.
Pyrrolo[2,3-d]pyrimidine derivatives: These compounds have similar structural features and are used in similar applications, such as kinase inhibitors.
Uniqueness
N-(3-Tert-butoxy-5-cyclopropoxypyridin-4-YL)methanesulfonamide is unique due to the combination of its substituents, which confer specific chemical properties and potential biological activities. The presence of both tert-butoxy and cyclopropoxy groups on the pyridine ring, along with the methanesulfonamide moiety, makes it a versatile compound for various applications.
Properties
Molecular Formula |
C13H20N2O4S |
|---|---|
Molecular Weight |
300.38 g/mol |
IUPAC Name |
N-[3-cyclopropyloxy-5-[(2-methylpropan-2-yl)oxy]pyridin-4-yl]methanesulfonamide |
InChI |
InChI=1S/C13H20N2O4S/c1-13(2,3)19-11-8-14-7-10(18-9-5-6-9)12(11)15-20(4,16)17/h7-9H,5-6H2,1-4H3,(H,14,15) |
InChI Key |
RNZKVEQQAGBNGY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC1=C(C(=CN=C1)OC2CC2)NS(=O)(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


